CXCR2 antagonist 5 is a potent and selective small molecule designed to inhibit the CXC chemokine receptor 2, which plays a crucial role in the inflammatory response and the chemotaxis of neutrophils. This compound belongs to a class of non-peptide antagonists that have shown promise in treating various inflammatory diseases by blocking the action of chemokines like interleukin-8.
The chemical structure and properties of CXCR2 antagonist 5 can be sourced from various chemical suppliers and research articles. It is commercially available from suppliers such as MedChemExpress and Sigma-Aldrich, where it is often listed alongside detailed specifications regarding its molecular weight, formula, and biological activity.
CXCR2 antagonist 5 is classified as a non-peptide antagonist of the CXC chemokine receptor family. It is part of a broader category of drugs aimed at modulating immune responses, particularly in conditions characterized by excessive neutrophil recruitment.
The synthesis of CXCR2 antagonist 5 involves several key steps, starting from commercially available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Flash chromatography is often employed for purification due to the complexity of the reaction mixtures.
The molecular formula for CXCR2 antagonist 5 is with a molecular weight of approximately 352.36 g/mol. Its structure features:
The compound's structural data can be analyzed through techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, confirming its identity and purity.
CXCR2 antagonist 5 can participate in various chemical reactions typical for small organic molecules, including:
Understanding the reactivity of CXCR2 antagonist 5 helps in optimizing its synthesis and potential modifications for enhanced efficacy or selectivity against CXCR2.
CXCR2 antagonist 5 operates primarily by binding to the allosteric site on the CXCR2 receptor, inhibiting its activation by chemokines such as interleukin-8. This blockade prevents neutrophil migration to sites of inflammation.
In vitro studies have demonstrated that CXCR2 antagonist 5 exhibits high affinity (with values in the low nanomolar range) for human CXCR2, significantly inhibiting ligand-induced chemotaxis in various cell types.
CXCR2 antagonist 5 is characterized by:
Key chemical properties include:
Relevant data from pharmacokinetic studies indicate favorable absorption and distribution profiles, making it suitable for oral administration.
CXCR2 antagonist 5 has significant scientific applications:
The C-X-C chemokine receptor type 2 (CXCR2) is a class A G protein-coupled receptor (GPCR) that serves as a master regulator of inflammatory and immune responses [1] [7]. It binds chemokines containing the Glu-Leu-Arg (ELR) motif, including CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), which are secreted by immune, epithelial, and stromal cells [1] [3]. CXCR2 signaling occurs through Gαi-mediated pathways, leading to downstream activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/ERK cascades [1] [8]. This receptor is constitutively expressed on neutrophils, endothelial cells, macrophages, and specific cancer cells, positioning it as a pivotal mediator of neutrophil trafficking, angiogenesis, and tumor microenvironment modulation [1] [3] [9].
CXCR2 activation triggers rapid neutrophil mobilization from bone marrow into circulation and subsequent infiltration of inflamed or infected tissues [1] [9]. This process is critical for pathogen clearance but becomes pathological when dysregulated. Key mechanisms include:
Table 1: Key CXCR2-Dependent Pathways and Functional Outcomes
Pathway | Effector Molecules | Biological Outcome | Disease Relevance |
---|---|---|---|
PI3K/Akt | AKT, mTOR | Neutrophil survival, metabolic reprogramming | Cancer, autoimmune disorders |
MAPK/ERK | ERK1/2, c-Fos | Cytokine production, cell proliferation | Inflammatory diseases, cancer |
Gαi-mediated Ca²⁺ flux | PLCβ, IP₃ | Chemotaxis, degranulation | Acute inflammation, COVID-19 |
Targeting CXCR2 offers therapeutic promise due to its central role in neutrophil-dominant pathologies and cancer progression:
Thyroid Cancer: AZD5069 inhibits CXCL8-induced migration in thyroid cancer cell lines (BCPAP, TPC-1) and reduces CXCR2 mRNA expression, highlighting direct anti-tumor effects [9].
Inflammatory and Metabolic Diseases:
Insulin Resistance: Neutrophil-specific Cxcr2 knockout mice exhibit improved insulin sensitivity and reduced hepatic inflammation during high-fat diet-induced obesity [1] [3].
Structural and Pharmacological Advantages:
Table 2: Clinical Applications of CXCR2 Antagonists
Pathology | Antagonist Example | Key Mechanism | Preclinical/Clinical Evidence |
---|---|---|---|
Pancreatic cancer | SX-682 | MDSC recruitment blockade | Enhanced anti-PD-1 efficacy (Phase I/II) |
COPD | Danirixin | Neutrophil chemotaxis inhibition | Reduced BAL neutrophilia (Phase II) |
Thyroid cancer | AZD5069 | Suppression of CXCL8 secretion & migration | In vitro migration inhibition (50–70%) |
Metastatic melanoma | SCH527123 (Navarixin) | Angiogenesis suppression | 79% tumor growth inhibition (murine model) |
Structurally, CXCR2 antagonists feature diverse scaffolds:
These agents represent a strategic shift from broad anti-inflammatories to precision modulation of neutrophil-driven pathologies.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4